2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetic acid
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Description
“2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetic acid” is a compound with the CAS Number: 926246-95-9 . Its IUPAC name is {2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid . The compound has a molecular weight of 226.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3S/c12-7(13)3-6-4-15-9(10-6)11-8(14)5-1-2-5/h4-5H,1-3H2,(H,12,13)(H,10,11,14) . This indicates the presence of a thiazole ring, a cyclopropane ring, and an acetic acid group in the molecule.Scientific Research Applications
Antioxidant Properties
Thiazole derivatives have been found to exhibit antioxidant properties. Some synthesized compounds have shown potent antioxidant activity, which could be useful in various medical and industrial applications .
Antimicrobial Activity
Thiazoles have been used in the development of antimicrobial drugs. Their ability to inhibit the growth of bacteria and other microorganisms makes them valuable in the field of medicine .
Antifungal Activity
Similar to their antimicrobial properties, thiazoles can also exhibit antifungal activity. This makes them potentially useful in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have been used in the development of antiretroviral drugs. This suggests potential applications in the treatment of viral diseases .
Diuretic Activity
Thiazoles have been associated with diuretic activity, suggesting potential use in the treatment of conditions like hypertension and edema .
Anticonvulsant Activity
Thiazole derivatives have shown potential as anticonvulsant agents, which could be useful in the treatment of conditions like epilepsy .
Neuroprotective Activity
Thiazoles have been associated with neuroprotective effects, suggesting potential applications in the treatment of neurodegenerative disorders .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities, suggesting potential applications in cancer treatment .
properties
IUPAC Name |
2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-7(13)3-6-4-15-9(10-6)11-8(14)5-1-2-5/h4-5H,1-3H2,(H,12,13)(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGBIOSXIXCOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropaneamido-1,3-thiazol-4-yl)acetic acid |
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